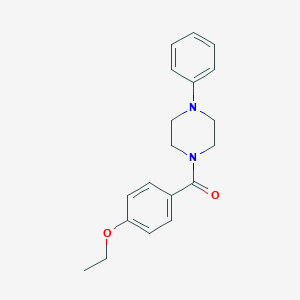

1-(4-Ethoxybenzoyl)-4-phenylpiperazine

Description

1-(4-Ethoxybenzoyl)-4-phenylpiperazine is a piperazine derivative characterized by a 4-ethoxybenzoyl group attached to the piperazine nitrogen and a phenyl group at the 4-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes, receptors, and ion channels .

Properties

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4g/mol |

IUPAC Name |

(4-ethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C19H22N2O2/c1-2-23-18-10-8-16(9-11-18)19(22)21-14-12-20(13-15-21)17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3 |

InChI Key |

LAOATAZHSOBHFH-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |

solubility |

46.5 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Analogous Piperazine Derivatives

The structural uniqueness of 1-(4-Ethoxybenzoyl)-4-phenylpiperazine lies in its 4-ethoxybenzoyl substituent. Below is a comparative analysis with key analogs:

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., ethoxy, methoxy) improve lipophilicity and CNS penetration, while electron-withdrawing groups (e.g., nitro, bromo) may enhance crystallinity or receptor binding .

- Bioisosteric Replacements: Replacing benzoyl with sulfonyl (e.g., 1-arylsulfonyl derivatives) shifts activity toward enzyme inhibition (e.g., α-glucosidase) rather than kinase modulation .

- Species-Specific Activity: Analogs like KN-62 show marked species differences in potency (e.g., human vs. mouse P2X receptors), highlighting the importance of substituent choice in preclinical studies .

Pharmacological Activity Comparison

Piperazine derivatives exhibit diverse pharmacological profiles depending on substituents:

Enzyme Inhibition

- α-Glucosidase Inhibition: Sulfonamide derivatives (e.g., compound 3e ) show moderate inhibition (IC₅₀: 48.2 µM), attributed to sulfonyl interactions with the enzyme’s active site . The ethoxy group in the target compound may offer similar or improved potency due to enhanced hydrophobic interactions.

- Kinase Inhibition: KN-62, a 4-phenylpiperazine derivative, inhibits CaMK-II with nanomolar potency (IC₅₀: ~90 nM) via its bis-sulfonyl tyrosyl moiety . The ethoxybenzoyl group in the target compound could mimic this interaction but with altered selectivity.

Receptor Modulation

- Dopamine D2/D3 Receptors: Analogs like SC213 (1-(3-phenoxypropyl)-4-phenylpiperazine) act as D2R antagonists, suggesting that 4-phenylpiperazine scaffolds are viable for CNS targeting . The ethoxy group may further optimize receptor binding kinetics.

- Purinergic P2X Receptors: KN-62 antagonizes P2X receptors (IC₅₀: ~43 µM in rats), though potency varies significantly with assay conditions (e.g., temperature, buffer composition) .

Anticonvulsant and Analgesic Effects

Piperazine derivatives synthesized via coupling reactions (e.g., 1-(3-aminopropyl)-4-phenylpiperazine) demonstrate anticonvulsant and antinociceptive activities in rodent models, likely through monoamine reuptake inhibition .

Physicochemical Properties

| Property | 1-(4-Ethoxybenzoyl)-4-phenylpiperazine (Inferred) | 1-Benzoyl-4-(4-nitrophenyl)piperazine | 1-(4-Methoxyphenyl)piperazine |

|---|---|---|---|

| Crystal System | Likely monoclinic/orthorhombic | Orthorhombic (Pna2₁) | Monoclinic (P2₁/c) |

| Solubility | Moderate (ethoxy enhances lipophilicity) | Low (nitro reduces solubility) | Moderate |

| Melting Point | ~150–170°C (estimated) | 198–200°C | 110–115°C |

Crystallographic Notes: Bromo and nitro substituents favor dense crystal packing (monoclinic/orthorhombic), while ethoxy may introduce disorder due to its flexible alkyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.